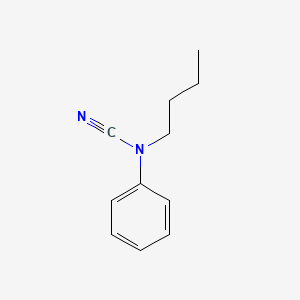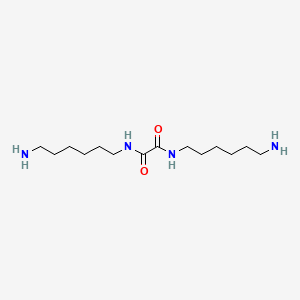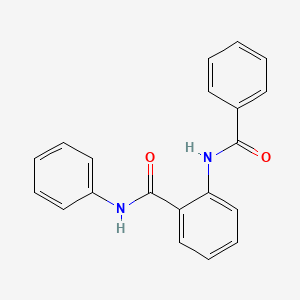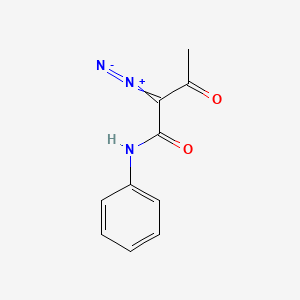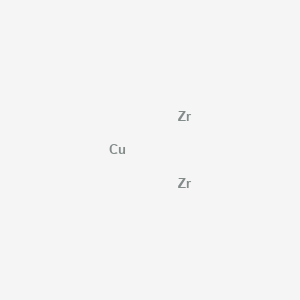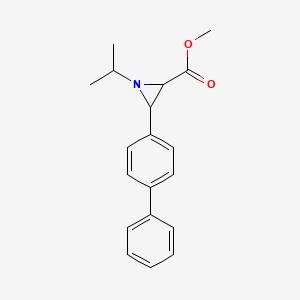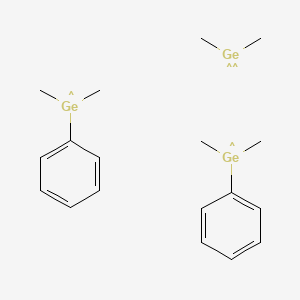
Dimethyl-lambda~2~-germane--dimethyl(phenyl)germyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) typically involves the reaction of germanium tetrachloride with organolithium or organomagnesium reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions. For example, the reaction of germanium tetrachloride with dimethylmagnesium in anhydrous ether can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) include other organogermanium compounds such as:
- Trimethylgermane
- Tetramethylgermane
- Phenylgermane
Uniqueness
What sets dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) apart from these similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
22702-73-4 |
|---|---|
Formule moléculaire |
C18H28Ge3 |
Poids moléculaire |
462.3 g/mol |
InChI |
InChI=1S/2C8H11Ge.C2H6Ge/c2*1-9(2)8-6-4-3-5-7-8;1-3-2/h2*3-7H,1-2H3;1-2H3 |
Clé InChI |
KDWVFDRSYYXDEY-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]C.C[Ge](C)C1=CC=CC=C1.C[Ge](C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


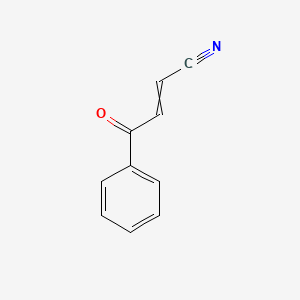
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
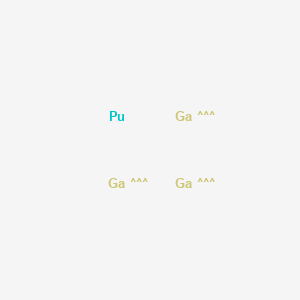
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
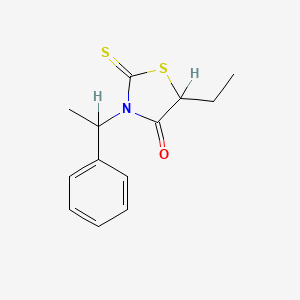
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
